molecular formula C23H31ClN4OS B15105671 2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B15105671
M. Wt: 447.0 g/mol
InChI Key: LTJNQJGJLKDWOZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine, such as 1-(4-methylpiperazino)cyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide has been explored for its potential in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C23H31ClN4OS

Molecular Weight

447.0 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H31ClN4OS/c1-17-20(30-22(26-17)18-8-4-5-9-19(18)24)21(29)25-16-23(10-6-3-7-11-23)28-14-12-27(2)13-15-28/h4-5,8-9H,3,6-7,10-16H2,1-2H3,(H,25,29)

InChI Key

LTJNQJGJLKDWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3(CCCCC3)N4CCN(CC4)C

Origin of Product

United States

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